molecular formula C11H18O4 B13597908 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid

4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid

Katalognummer: B13597908
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: QPIIUZYHROFOAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H18O4 It is known for its unique structure, which includes a cyclohexane ring substituted with a carboxylic acid group and an oxo group, along with a propan-2-yloxy methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Propan-2-yloxy Methyl Group: This step involves the reaction of the cyclohexane derivative with propan-2-ol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carboxylic acid group can also form ionic bonds with target molecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Oxo-1-methylcyclohexane-1-carboxylic acid: Lacks the propan-2-yloxy group, resulting in different reactivity and applications.

    4-Hydroxy-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties.

    4-Oxo-1-[(ethoxy)methyl]cyclohexane-1-carboxylic acid: Contains an ethoxy group instead of a propan-2-yloxy group, affecting its reactivity and applications.

Uniqueness

4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C11H18O4

Molekulargewicht

214.26 g/mol

IUPAC-Name

4-oxo-1-(propan-2-yloxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-8(2)15-7-11(10(13)14)5-3-9(12)4-6-11/h8H,3-7H2,1-2H3,(H,13,14)

InChI-Schlüssel

QPIIUZYHROFOAU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC1(CCC(=O)CC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.